2-chloro-N-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
2-chloro-N-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with the molecular formula C19H15ClN2O3S2 and a molecular weight of 418.924 g/mol . This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide typically involves a multi-step process. One common method includes the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetyl chloride to yield the thiazolidinone ring. Finally, the product is reacted with 2-chlorobenzoyl chloride to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-chloro-N-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of carbonic anhydrase, which is involved in various physiological processes . Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[5-(4-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide
- 2-Chloro-N-[5-(4-chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide
- 2-Chloro-N-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-benzamide
Uniqueness
What sets 2-chloro-N-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide apart from similar compounds is its unique ethoxy group, which can influence its pharmacokinetic properties and biological activity. This modification can enhance its solubility, stability, and ability to interact with specific biological targets .
Properties
Molecular Formula |
C19H15ClN2O3S2 |
---|---|
Molecular Weight |
418.9g/mol |
IUPAC Name |
2-chloro-N-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C19H15ClN2O3S2/c1-2-25-13-9-7-12(8-10-13)11-16-18(24)22(19(26)27-16)21-17(23)14-5-3-4-6-15(14)20/h3-11H,2H2,1H3,(H,21,23)/b16-11- |
InChI Key |
UUOMTVQIDZJSBO-WJDWOHSUSA-N |
SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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